Famotidine EP impurity J HCl

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Drug Products

The meticulous control of impurities in pharmaceuticals is a critical determinant of patient safety and therapeutic effectiveness. fbpharmtech.compharmaffiliates.com Unwanted chemical entities can originate from various stages, including the synthesis of the API, raw materials, or as degradation products that form over time. aquigenbio.comregistech.com The presence of these impurities, even at trace levels, can have profound consequences. Some may be toxic, posing direct health risks to patients, while others might alter the drug's pharmacological activity, diminishing its efficacy or leading to unforeseen side effects. fbpharmtech.comaquigenbio.com Furthermore, impurities can affect the physical and chemical stability of a drug product, potentially reducing its shelf life and compromising its quality over time. registech.com Consequently, the identification, quantification, and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring that medicines are both safe and effective for their intended use. fbpharmtech.comoceanicpharmachem.com

Regulatory Frameworks for Pharmaceutical Impurities (e.g., European Pharmacopoeia, ICH Guidelines Q3A, Q3B, M7)

To ensure the quality and safety of pharmaceuticals, stringent regulatory frameworks have been established globally. Key among these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The European Pharmacopoeia (EP) also provides crucial monographs and general chapters that set standards for substances for pharmaceutical use. europa.eu

The ICH has produced several pivotal guidelines that address the control of impurities:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eujpionline.orgeuropeanpharmaceuticalreview.com

ICH Q3B(R2): Impurities in New Drug Products Focusing on the finished dosage form, this guideline addresses impurities that can arise from the drug substance itself or from interactions with excipients during formulation and storage. gmpinsiders.comeuropa.eueuropeanpharmaceuticalreview.com

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline specifically targets mutagenic impurities, which have the potential to cause cancer, and outlines a risk-based approach to their control. europa.eujpionline.orgeuropeanpharmaceuticalreview.com

ICH Q3C(R8): Impurities: Guideline for Residual Solvents This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits. europa.euaifa.gov.it

ICH Q3D(R1): Guideline for Elemental Impurities This guideline establishes permitted daily exposure (PDE) limits for various elemental impurities. europa.eueuropeanpharmaceuticalreview.com

These regulatory documents provide a comprehensive framework for manufacturers to ensure that impurities are controlled to acceptable levels, thereby safeguarding public health. aifa.gov.it

Overview of Famotidine (B1672045) as an Active Pharmaceutical Ingredient (API)

Famotidine is a potent and selective histamine (B1213489) H2-receptor antagonist. jpsdi.compharmaoffer.com Its primary pharmacological action is the inhibition of gastric acid secretion in the stomach. pharmaoffer.comdrreddys.com By blocking the action of histamine on the parietal cells of the stomach lining, famotidine effectively reduces both the volume and acid concentration of gastric secretions. drreddys.com This mechanism of action makes it a widely used API in the treatment of various gastrointestinal conditions, including gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD). jpsdi.commountainside-medical.com Chemically, famotidine belongs to the thiazole (B1198619) class of compounds. jpsdi.com

Classification and Nomenclature of Impurities in Pharmaceutical Substances

Pharmaceutical impurities are broadly categorized to facilitate their identification, evaluation, and control. The primary classifications are:

Organic Impurities: These are often process-related or drug-related substances that can arise during the synthesis, purification, or storage of the API. moravek.compharmastate.academy They can include starting materials, by-products, intermediates, and degradation products. moravek.compharmastate.academy

Inorganic Impurities: These impurities typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. gmpinsiders.commoravek.compharmastate.academy

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed during manufacturing. moravek.compharmastate.academy The ICH Q3C guideline classifies these solvents into three classes based on their toxicity risk. aifa.gov.itpharmastate.academy

Impurities are further designated as either "identified" or "unidentified." An identified impurity is one for which a structural characterization has been achieved. uspnf.com

Research Rationale for In-depth Investigation of Famotidine EP Impurity J HCl

The in-depth investigation of this compound is crucial for ensuring the quality and safety of famotidine-containing drug products. As with any API, a thorough understanding of its impurity profile is a regulatory requirement and a scientific necessity. oceanicpharmachem.compharmaffiliates.com Famotidine EP Impurity J is a specified impurity in the European Pharmacopoeia, indicating its potential to be present in the final drug substance. Therefore, its synthesis, isolation, and characterization are essential for several reasons:

Reference Standard: A well-characterized standard of this compound is necessary for the development and validation of analytical methods to detect and quantify this impurity in routine quality control of famotidine API. synzeal.comsynzeal.com

Safety Assessment: Understanding the structure of the impurity allows for toxicological assessment to determine if it poses any health risks, even at low levels.

Process Optimization: Knowledge of how and when this impurity is formed can help manufacturers optimize the synthetic process of famotidine to minimize its formation, leading to a purer and safer final product. aquigenbio.com

The following table provides chemical information for Famotidine EP Impurity J and its hydrochloride salt.

| Identifier | Famotidine EP Impurity J | This compound |

| Chemical Name | Methyl 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanoate | Methyl 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanoate Hydrochloride |

| CAS Number | 76824-14-1 pharmaffiliates.comveeprho.compharmaceresearch.com | 1798006-30-0 pharmaffiliates.com |

| Molecular Formula | C₉H₁₄N₄O₂S₂ pharmaffiliates.compharmaceresearch.com | C₉H₁₅ClN₄O₂S₂ pharmaffiliates.com |

| Molecular Weight | 274.36 g/mol pharmaffiliates.compharmaceresearch.com | 310.82 g/mol |

| Synonyms | Famotidine Acid Methyl Ester synzeal.comchemicalbook.com | Not applicable |

Structure

2D Structure

3D Structure

Properties

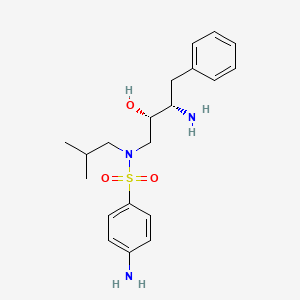

Molecular Formula |

C20H29N3O3S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20-/m0/s1 |

InChI Key |

NUMJNKDUHFCFJO-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Famotidine Ep Impurity J Hcl: Structural Elucidation and Pharmacopoeial Context

Chemical Identity and Structure of Famotidine (B1672045) EP Impurity J HCl

The precise identification and structural understanding of pharmaceutical impurities are paramount for ensuring the quality and safety of drug products.

Systematic IUPAC Nomenclature

The systematic IUPAC name for Famotidine EP Impurity J is methyl 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoate. venkatasailifesciences.compharmaceresearch.comcleanchemlab.com The hydrochloride (HCl) salt is identified by appending "hydrochloride" to this name. veeprho.com

Alternative Chemical Names and Synonyms

Famotidine EP Impurity J is also commonly known by several alternative names and synonyms, with "Famotidine Acid Methyl Ester" being the most prevalent. pharmaceresearch.comsynzeal.comaquigenbio.com Other synonyms include Famotidine Propionate Impurity. veeprho.com The hydrochloride salt is often referred to as Famotidine Acid Methyl Ester HCl or Famotidine Acid Methyl Ester Hydrochloride. chemicalbook.comclearsynth.com

Molecular Formula and Molecular Weight

The chemical properties of Famotidine EP Impurity J and its HCl salt are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Famotidine EP Impurity J (Free Base) | C9H14N4O2S2 aquigenbio.comsynzeal.comsynthinkchemicals.compharmaffiliates.com | 274.36 veeprho.compharmaffiliates.comamzeals.com |

| Famotidine EP Impurity J HCl | C9H15ClN4O2S2 veeprho.comclearsynth.com | 310.82 veeprho.comclearsynth.com |

CAS Registry Numbers

The Chemical Abstracts Service (CAS) has assigned the following registry numbers for unambiguous identification:

| Compound | CAS Registry Number |

| Famotidine EP Impurity J (Free Base) | 76824-14-1 synzeal.comaquigenbio.comveeprho.comsynzeal.com |

| This compound | 1798006-30-0 veeprho.comclearsynth.com |

Role as a European Pharmacopoeia (EP) Defined Impurity

The European Pharmacopoeia (EP) establishes stringent quality standards for medicinal products, including the control of impurities. researchgate.net Famotidine EP Impurity J is officially listed and controlled as a specified impurity in the EP monograph for Famotidine. synzeal.comuspbpep.com This designation necessitates that manufacturers of Famotidine active pharmaceutical ingredient (API) and finished drug products monitor and limit the presence of this impurity to levels stipulated in the pharmacopoeia to ensure the safety and efficacy of the medication. The EP provides analytical methods for the determination of Famotidine and its related impurities. researchgate.net

Availability and Utility as a Certified Reference Standard

To facilitate accurate analytical testing and compliance with regulatory requirements, certified reference standards (CRS) of Famotidine EP Impurity J and its HCl salt are made available. aquigenbio.comchemicalbook.com These standards are highly purified and well-characterized materials with documented traceability to pharmacopeial standards. aquigenbio.comsynzeal.com Pharmaceutical manufacturers and quality control laboratories utilize these reference standards for several critical applications, including: cleanchemlab.comsynzeal.comaquigenbio.com

Analytical Method Development and Validation: To develop and validate analytical procedures capable of accurately detecting and quantifying Famotidine EP Impurity J in drug substances and products. synzeal.comaquigenbio.comclearsynth.com

Quality Control (QC) Testing: For routine QC testing to ensure that batches of Famotidine meet the impurity limits set by the European Pharmacopoeia. synzeal.comaquigenbio.comclearsynth.com

Abbreviated New Drug Application (ANDA) Submissions: To provide the necessary analytical data to regulatory authorities for the approval of generic drug products. synzeal.comaquigenbio.comclearsynth.com

The availability of these certified reference standards is crucial for upholding the quality and consistency of Famotidine products in the market. aquigenbio.com

Mechanisms of Formation and Degradation Pathways of Famotidine Ep Impurity J Hcl

Process-Related Formation During Famotidine (B1672045) Synthesis

The formation of Impurity J during the manufacturing process of Famotidine is typically associated with the reaction of precursors or intermediates with methanol (B129727), which is often used as a solvent.

Identification of Precursors and Intermediate Compounds

The synthesis of Famotidine is a multi-step process involving several key intermediates. The presence of certain precursors and reagents, particularly in a methanolic environment, can lead to the generation of Impurity J.

One of the primary precursors to Impurity J is Famotidine EP Impurity F , which is the carboxylic acid analogue, 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic acid. synzeal.comsigmaaldrich.comusp.org Impurity F can be present as an intermediate or a byproduct in the synthesis stream.

Other key starting materials and intermediates in various Famotidine synthesis routes include:

3-Chloropropionitrile google.com

Sulfamide google.comgoogle.com

S-(2-guanidino-thiazol-4-yl-methyl)isothiourea google.com

Halogenated N-sulfamyl propionamidine salts google.com

The use of methanol as a reaction or purification solvent is documented in Famotidine manufacturing processes. google.commdpi.com For instance, a patented method describes the purification of Famotidine by dissolving the crude product in methanol with the addition of concentrated hydrochloric acid, followed by precipitation. google.com

Table 1: Key Precursors and Intermediates in Famotidine Synthesis

| Compound Name | Role in Synthesis | Potential Role in Impurity J Formation |

|---|---|---|

| Famotidine EP Impurity F | Process Impurity / Byproduct | Direct precursor to Impurity J via esterification |

| 3-Chloropropionitrile | Key Starting Material | Precursor to the propanoic acid side chain |

| Sulfamide | Key Reagent | Forms part of the Famotidine core structure |

| Methanol | Solvent | Reactant in the esterification of Impurity F |

| Hydrochloric Acid | Reagent / Catalyst | Catalyst for esterification |

Proposed Reaction Mechanisms Leading to Impurity J

The most probable process-related pathway for the formation of Famotidine EP Impurity J is the acid-catalyzed esterification of Famotidine EP Impurity F. This reaction, known as a Fischer esterification, occurs when a carboxylic acid (Impurity F) is heated with an alcohol (methanol) in the presence of a strong acid catalyst (hydrochloric acid). springboardbiodiesel.com

The proposed mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the carboxylic acid group on Impurity F is protonated by the acid catalyst (HCl), making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (e.g., by the chloride ion or another methanol molecule) to yield the final product, Famotidine EP Impurity J, and regenerates the acid catalyst.

This reaction is plausible given that Impurity F can be present in the reaction mixture and that methanol and HCl are used during the purification stages of Famotidine. google.com

Degradation-Induced Formation

Famotidine is susceptible to degradation under various conditions, including hydrolysis. The formation of Impurity J as a degradant is directly linked to the hydrolytic conditions, specifically when methanol is present.

Hydrolytic Degradation Mechanisms

Hydrolysis is a major degradation pathway for Famotidine, which can be catalyzed by either acid or base. nih.gov While aqueous hydrolysis primarily yields the carboxylic acid (Impurity F), the presence of methanol in the solution can lead to the formation of the methyl ester (Impurity J).

Studies have shown that Famotidine is unstable in acidic solutions and undergoes specific acid catalysis. nih.govtezu.ernet.in The primary degradation pathway involves the hydrolysis of the sulfamoylpropanimidamide side chain.

Proposed Mechanism:

Hydrolysis to Impurity F: Under acidic aqueous conditions, Famotidine first hydrolyzes to form Famotidine EP Impurity F (the carboxylic acid). tezu.ernet.in

Esterification to Impurity J: If the acidic degradation occurs in a solution containing methanol, the newly formed Impurity F can subsequently undergo acid-catalyzed esterification, as described in section 3.1.2, to yield Impurity J. springboardbiodiesel.comnih.gov

Forced degradation studies have been performed on Famotidine using a mixture of methanol and 0.1N HCl, conditions which are conducive to this two-step degradation-esterification pathway. rjptonline.org

Famotidine also degrades in alkaline environments through general base catalysis. nih.gov The hydrolysis under basic conditions yields several products, including the propionamide (B166681) (Impurity D) and, upon further hydrolysis, the carboxylate salt of Impurity F. nih.gov

Proposed Mechanism:

Hydrolysis to Carboxylate: In the presence of a base (e.g., NaOH) and water, Famotidine hydrolyzes to form the sodium salt of the carboxylic acid (Impurity F).

Formation of Impurity J: If this degradation occurs in a solution containing methanol, two potential pathways could lead to Impurity J, although they are generally less favored than acid-catalyzed esterification:

Base-Catalyzed Transesterification: While less common for forming methyl esters from the parent drug directly, it remains a theoretical possibility.

Esterification upon Acidification: If the basic degradation mixture is subsequently neutralized or acidified in the presence of methanol, the carboxylate is converted to the carboxylic acid (Impurity F), which can then undergo acid-catalyzed esterification to form Impurity J.

Forced degradation studies have been conducted using methanol and 0.1N NaOH, confirming that Famotidine is subjected to these conditions in stability testing. rjptonline.org

Table 2: Summary of Degradation Conditions

| Condition | Primary Degradant | Secondary Reaction to Form Impurity J | Reference |

|---|---|---|---|

| Acidic (e.g., 0.1N HCl) in Methanol/Water | Famotidine EP Impurity F (Carboxylic Acid) | Acid-catalyzed esterification of Impurity F | tezu.ernet.inrjptonline.org |

| Basic (e.g., 0.1N NaOH) in Methanol/Water | Famotidine EP Impurity F (Carboxylate Salt) | Esterification of Impurity F upon neutralization/acidification | rjptonline.orgnih.gov |

Oxidative Degradation Pathways

Famotidine is susceptible to oxidative degradation, a process that can compromise its stability and lead to the formation of various impurities. srce.hrnih.gov The primary site of oxidation is the thioether group within the famotidine molecule. isciii.es Studies have shown that the presence of peroxide impurities in excipients can significantly contribute to the oxidative degradation of famotidine in solid dosage forms. srce.hrnih.gov

The oxidation of the sulfur atom in famotidine's thioether linkage is a key degradation pathway, leading to the formation of sulfoxide (B87167) and sulfone analogues. This process typically occurs in two steps. The initial, more facile oxidation converts the sulfide (B99878) to a sulfoxide. researchgate.net Further oxidation, which is generally more challenging, converts the sulfoxide to a sulfone. researchgate.net

Kinetic studies on the S-oxidation of famotidine have revealed a strong dependence on pH. The formation of Famotidine S-oxide, a known human metabolite, is favored in acidic to neutral conditions (pH 3-7). isciii.esdrugbank.com In contrast, the subsequent oxidation to the corresponding sulfone analogue occurs more readily in basic environments (pH 7-9). isciii.es The reaction with potassium caroate, for example, shows that the formation of the S-oxide is immediate, while the formation of the sulfone is a slower process, with optimal formation at pH 7.0 within 20 minutes. isciii.es

| Product | Typical Formation Conditions | Notes |

|---|---|---|

| Famotidine S-oxide (Sulfoxide) | Acidic to neutral pH (3-7) isciii.es | Primary metabolite in humans. drugbank.com Formation is typically rapid. isciii.es |

| Famotidine Sulfone | Neutral to basic pH (7-9) isciii.es | Formed from the further oxidation of the S-oxide. isciii.es |

The rate and extent of famotidine's oxidative degradation are heavily influenced by the specific oxidizing agent present. Hydrogen peroxide has been identified as a particularly potent oxidant for famotidine. srce.hrresearchgate.net

Studies have demonstrated that in the presence of hydrogen peroxide, famotidine can undergo rapid and complete degradation within hours at room temperature. srce.hrresearchgate.net In contrast, other radical oxidative stressors, such as 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (ACVA), di-tert-butyl peroxide, tert-butyl benzoate, and cumene (B47948) peroxide, did not produce oxidative impurities, highlighting the specific reactivity of famotidine with hydrogen peroxide. srce.hrresearchgate.net

Advanced Oxidation Processes (AOPs), such as the Fenton (H₂O₂/Fe²⁺) and photo-Fenton (UV/H₂O₂/Fe²⁺) systems, are highly effective in degrading famotidine. researchgate.nettandfonline.com The Fenton systems, in particular, have been shown to be the most efficient for famotidine removal from aqueous solutions. researchgate.nettandfonline.com The presence of UV light can enhance the reaction rate of the Fenton system by two to six times. researchgate.net

| Oxidizing Agent/System | Observed Effect | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Rapid and complete degradation. | srce.hrresearchgate.net |

| Potassium Caroate (KHSO₅) | Oxidizes famotidine to S-oxide and sulfone. | isciii.es |

| Fenton Reagent (H₂O₂/Fe²⁺) | Highly efficient in famotidine removal. | researchgate.nettandfonline.com |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | More efficient than the Fenton system; rate enhanced 2-6 times. | researchgate.net |

| ACVA, di-tert-butyl peroxide, etc. | No oxidative impurities detected. | srce.hrresearchgate.net |

Thermal Degradation Studies and Mechanisms

Famotidine exhibits thermal instability in aqueous solutions, with the rate of degradation being dependent on both temperature and pH. nih.govtandfonline.comtandfonline.com Hydrolysis is a primary mechanism of thermal degradation. nih.gov

Kinetic studies have been performed at elevated temperatures such as 55, 70, and 85°C across a wide pH range (1.71 to 10.0). nih.govtandfonline.com The degradation follows specific acid catalysis in acidic regions and general base catalysis in alkaline regions. nih.gov This leads to different degradation profiles depending on the pH. For instance, hydrolysis in acidic media resulted in the formation of four degradation products, while five distinct degradation products were formed in alkaline media. nih.gov

| Condition | Key Findings | Reference |

|---|---|---|

| Aqueous solution, pH 1.71-10.0, 55-85°C | Degradation via specific acid and general base catalysis. | nih.gov |

| Acidic Media | Formation of four degradation products. | nih.gov |

| Alkaline Media | Formation of five degradation products. | nih.gov |

Photolytic Degradation Studies and Mechanisms

Famotidine demonstrates considerable resistance to direct photolysis, particularly in acidic aqueous solutions where the degradation rate is almost negligible. researchgate.nettandfonline.comtandfonline.com However, its photostability is highly dependent on the pH of the environment. tandfonline.com

The rate of direct photolysis increases significantly in basic solutions (pH 8-9), with a half-life of about 3 hours and 7 minutes, which is a hundred-fold increase in rate compared to acidic conditions. tandfonline.com The presence of hydrogen peroxide (H₂O₂) also enhances the rate of photolytic degradation in both acidic and basic solutions. researchgate.nettandfonline.com Furthermore, advanced oxidation processes that utilize UV light, such as the photo-Fenton process, are particularly effective in degrading famotidine. researchgate.nettandfonline.com Studies have also explored the use of integrated photocatalytic adsorbents (IPCA), combining titanium dioxide (TiO₂) and activated carbon, to catalyze the photodegradation of famotidine under UV illumination. researchgate.net

| Condition | Degradation Rate / Half-life (DT50) | Reference |

|---|---|---|

| Direct photolysis (acidic pH) | Almost negligible. | researchgate.nettandfonline.comtandfonline.com |

| Direct photolysis (pH 8-9) | DT50 ≈ 3 hours 7 minutes. | tandfonline.com |

| H₂O₂-assisted photolysis (acidic) | Rate constant: 5.1 × 10⁻³ min⁻¹. | researchgate.nettandfonline.com |

| H₂O₂-assisted photolysis (basic) | Rate constant: 3.7 × 10⁻³ min⁻¹. | researchgate.nettandfonline.com |

| UV/TiO₂/Activated Carbon | Follows pseudo-first-order kinetics. | researchgate.net |

Excipient-Drug Interactions Leading to Impurity J Formation

The formation of impurities in a drug product is not solely a result of inherent drug instability but can also be caused by interactions between the active pharmaceutical ingredient (API) and the excipients used in the formulation. nih.gov For famotidine, specific interactions with certain excipients have been shown to lead to the formation of degradation products, including Impurity J.

A significant pathway for the formation of a specific famotidine impurity involves its reaction with aldehyde components present in formulation excipients. researchgate.netgoogle.com Research has identified that Famotidine EP Impurity J is formed from the interaction between famotidine and benzaldehyde (B42025). researchgate.netgoogle.com Benzaldehyde is often present as a component in flavoring agents, such as cherry flavor, used in oral pharmaceutical compositions. researchgate.netgoogle.com

The reaction mechanism involves the formation of an imine (a Schiff base) between the terminal nitrogen of the famotidine molecule and the aldehyde group of benzaldehyde. researchgate.net This impurity has been termed "famotidine sulfinyl imine". google.com

Furthermore, other excipients can indirectly lead to the degradation of famotidine by generating reactive species. For example, polyethylene (B3416737) glycols (PEG) and polyethylene oxides (PEO) can undergo degradation under thermal and oxidative stress to form reactive impurities, including aldehydes and free radicals. researchgate.netnih.gov These reactive species can subsequently react with and degrade famotidine. researchgate.netnih.gov Compatibility studies have also indicated potential interactions between famotidine and other excipients like sorbitol, Emdex, and lactose (B1674315). ekb.egekb.egresearchgate.net

| Reactive Excipient/Component | Source | Nature of Interaction / Resulting Impurity | Reference |

|---|---|---|---|

| Benzaldehyde | Flavoring agents (e.g., Cherry Flavor) | Forms an imine adduct (Famotidine EP Impurity J). | researchgate.netgoogle.com |

| Aldehydes and Free Radicals | Degradation of Polyethylene Glycol (PEG) / Polyethylene Oxide (PEO) | Leads to famotidine degradation. | researchgate.netnih.gov |

| Sorbitol, Emdex, PEG6000 | Direct excipients | Observed incompatibility in DSC studies. | ekb.egekb.eg |

| Lactose, Crospovidone | Direct excipients | Observed incompatibility in DSC studies. | researchgate.net |

Chemical Reaction Mechanisms of Excipient-Mediated Impurity Generation

The generation of impurities in a drug product is a significant concern, often arising from the interaction between the active pharmaceutical ingredient (API) and various excipients used in the formulation. Famotidine, with its multiple reactive functional groups, is susceptible to such interactions.

One documented mechanism of excipient-mediated impurity formation involves the reaction of famotidine with aldehydes present in flavoring agents. For instance, benzaldehyde, a component of cherry flavor, has been shown to react with famotidine to form a new impurity, identified as a famotidine sulfinyl imine. google.comresearchgate.net This reaction occurs between the aldehyde and one of the seven nitrogen atoms in the famotidine structure, forming an imine. google.com The specific nitrogen involved was identified through mass spectrometric fragmentation analysis. google.comresearchgate.net

While the above example illustrates a specific interaction, the formation of Famotidine EP Impurity J, which is the methyl ester of famotidine carboxylic acid impurity (Impurity C), points towards a different type of excipient-related reaction. o2hdiscovery.cosynzeal.com The formation of this ester impurity is likely due to the esterification of its corresponding carboxylic acid precursor. This reaction can be facilitated by the presence of residual methanol in the drug substance or excipients, which can act as a reactant under certain conditions of temperature and pH.

Another well-established pathway for drug-excipient incompatibility is the Maillard reaction. This non-enzymatic browning reaction occurs between the amino group of an amino acid (or a drug molecule containing an amine) and the carbonyl group of a reducing sugar. sandiego.edukosfaj.org Pharmaceutical formulations of famotidine often contain reducing sugars like lactose as fillers or binders. The initial step of the Maillard reaction is a condensation reaction forming an unstable Schiff base, which then rearranges to form more stable ketoamine derivatives known as Amadori products. sandiego.edunih.gov These products can undergo further degradation, leading to a complex mixture of impurities. nih.gov While specific Maillard products of famotidine are not extensively detailed in the provided context, this pathway represents a significant potential source of impurity generation in solid dosage forms containing reducing sugars.

Impurity Profiling in Drug Substance and Finished Product

Impurity profiling is a critical component of quality control in the pharmaceutical industry, ensuring the purity and safety of the final product. For famotidine, various analytical methods are employed to detect, identify, and quantify impurities in both the bulk drug substance and the finished pharmaceutical formulations.

The most common technique for famotidine impurity profiling is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV detector. researchgate.net These methods are developed to be specific, sensitive, and accurate, allowing for the separation of famotidine from its potential process-related impurities and degradation products, including Impurity J. dntb.gov.ua Method validation according to International Council for Harmonisation (ICH) guidelines is essential and includes assessing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). dntb.gov.ua For instance, one validated HPLC method reported LODs ranging from 0.08 to 0.14 μg/mL for various famotidine impurities. researchgate.net

The table below summarizes typical chromatographic conditions used for the analysis of famotidine and its impurities.

| Parameter | Conditions | Source |

| Column | C18 (e.g., Supelcosil LC18, Hypersil BDS C18) | researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, 1-Hexane sodium sulfonate) | researchgate.net |

| pH | Adjusted to an acidic pH (e.g., 3.0) with orthophosphoric acid | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV at 265 nm or 266 nm | researchgate.net |

| Column Temp | Ambient or controlled (e.g., 40°C) | google.com |

More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are also utilized, particularly for the identification and structural elucidation of unknown impurities. google.comresearchgate.net This approach provides detailed information on the molecular weight and fragmentation patterns of impurities, which is crucial for identifying the structure of newly formed degradation products resulting from drug-excipient interactions. google.com

Comparative Studies of Impurity Profiles Across Different Manufacturing Batches or Formulations

Comparing impurity profiles across different manufacturing batches and formulations is crucial for ensuring product consistency and identifying potential issues related to the manufacturing process or formulation stability.

A study involving three different batches of famotidine powder for oral suspension stored for twelve months revealed the formation of a new impurity. google.com HPLC analysis showed a consistent, unknown peak appearing at a relative retention time of approximately 2.13 in all three batches, indicating a systematic degradation pathway rather than a random occurrence. google.com This highlights the importance of long-term stability studies in identifying potential impurities that may not be present in initial batches.

The table below, derived from data in a patent filing, shows the results of HPLC analysis for a new impurity (Formula I) found in three batches of a famotidine oral suspension formulation after 30 days of storage under different conditions.

| Batch Number | Storage Condition | % of New Impurity (Formula I) |

| Batch 1 | T30 Upright (UR) | 0.22 |

| Batch 2 | T30 Upright (UR) | 0.21 |

| Batch 3 | T30 Upright (UR) | 0.22 |

| Batch 1 | T30 Sideways (SW) | 0.23 |

| Batch 2 | T30 Sideways (SW) | 0.23 |

| Batch 3 | T30 Sideways (SW) | 0.23 |

Source: Adapted from US Patent Application US20160376245A1. google.com T30 refers to storage at 25°C/65% RH for 30 days.

The data demonstrates a consistent level of the specific impurity across the three batches under similar storage conditions, suggesting a predictable interaction between famotidine and an excipient in the formulation. google.com Furthermore, analysis of various commercially available famotidine tablets has shown that the content of the active ingredient can range from 98.0% to 99.5%, indicating that the total level of impurities can vary between products from different manufacturers. Such comparative studies are vital for quality control and for ensuring that all marketed products adhere to the specified impurity limits set by regulatory authorities. google.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of pharmaceutical impurities. Its high resolving power enables the separation of the main API from structurally similar impurities, even when they are present in minute quantities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quality control of Famotidine (B1672045) and its commercial formulations. synzeal.com Method development focuses on achieving optimal separation, sensitivity, and accuracy for quantifying potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of chromatography used for the analysis of Famotidine and its impurities. ijrps.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. RP-HPLC methods have been successfully developed and validated for the quantitation of Famotidine and its process-related impurities in both bulk drug substances and pharmaceutical dosage forms. These methods are essential for routine quality control to ensure that the levels of impurities are within the stringent limits set by regulatory bodies. researchgate.net

The choice of stationary phase is a critical parameter in HPLC method development, as it directly influences selectivity and retention.

C18 (Octadecylsilane): The C18 column is the most prevalently used stationary phase for the analysis of Famotidine and its impurities due to its wide applicability and strong hydrophobic retention. Various RP-HPLC methods have utilized C18 columns, such as Hypersil BDS C18 and Waters X-Bridge C18, to achieve successful separation. ijrps.com These columns provide good peak shape and stability, especially for analyses conducted at low pH. postnova.com

Porous Graphitic Carbon (PGC): A Porous Graphitic Carbon (PGC) column offers a unique separation mechanism compared to traditional silica-based phases. nih.gov PGC is particularly effective for retaining very polar compounds that may have little or no retention on a C18 column. nih.gov A stability-indicating HPLC method developed on a PGC column demonstrated successful separation of Famotidine from its related impurities within a short analysis time of 10 minutes. nih.govresearchgate.net This makes PGC a valuable alternative stationary phase, especially when dealing with highly polar impurities.

SB-Phenyl (StableBond Phenyl): Phenyl columns, such as the Agilent ZORBAX StableBond (SB-Phenyl), provide alternative selectivity based on pi-pi interactions between the phenyl groups of the stationary phase and the analyte. These columns are sterically protected to enhance stability at low pH. postnova.com While less common than C18 for this specific application, a phenyl column could be explored during method development to achieve a different elution order or improve the resolution of critical impurity pairs.

Optimizing the mobile phase composition is crucial for controlling the retention and resolution of analytes.

Gradient Elution: For complex samples containing multiple impurities with a wide range of polarities, a gradient elution is often necessary. This involves changing the composition of the mobile phase during the analytical run. A two-step gradient profile, starting with 100% of a highly aqueous mobile phase and linearly increasing the organic solvent concentration, has been used to separate Famotidine from eight potential impurities.

Ion-Pairing Agents: Famotidine and some of its impurities are basic compounds that can be ionized under typical HPLC conditions. Ion-pairing agents, such as 1-Hexane sodium sulfonate or pentane (B18724) sulphonic acid (PSA), are added to the mobile phase to form a neutral ion-pair with the charged analyte. nih.gov This increases the hydrophobicity of the analyte, enhancing its retention on a reversed-phase column and improving peak shape. Other additives like triethylamine (B128534) (TEA) are used to mask residual silanol (B1196071) groups on the silica (B1680970) surface, which minimizes peak tailing for basic compounds. researchgate.net

pH Effects: The pH of the mobile phase is one of the most powerful tools for optimizing the separation of ionizable compounds. By adjusting the pH, one can control the ionization state of the analytes, which significantly impacts their retention time. researchgate.net For acids, a low pH suppresses ionization and increases retention, while for bases like Famotidine, a higher pH does the same. Studies have shown that investigating the mobile phase pH across a range (e.g., 2.0 to 10.0) is essential to find the optimal balance between peak shape, resolution, and analysis time. researchgate.net In one method, a pH of 3.0 was selected as the optimum condition. researchgate.net

UV-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of Famotidine impurities. The selection of an appropriate wavelength is vital for achieving maximum sensitivity. Famotidine and its impurities share a similar chromophore, allowing for their detection at a common wavelength. Wavelengths of 265 nm and 266 nm are frequently employed for the simultaneous determination of Famotidine and its related substances. researchgate.netnih.gov The United States Pharmacopeia (USP) suggests a detection wavelength of 275 nm . nih.gov Optimal wavelength is typically determined by scanning the UV spectrum of the analyte; for Famotidine, a maximum absorbance has been identified between 215 nm and 320.5 nm depending on the solvent used. ijrpc.com

Table 1: Examples of HPLC Method Parameters for Famotidine Impurity Analysis

| Parameter | Method 1 researchgate.net | Method 2 | Method 3 nih.gov |

|---|---|---|---|

| Stationary Phase | Supelcosil LC18 | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Porous Graphitic Carbon (PGC) |

| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer + 0.2% TEA (13:87 v/v) | Gradient with ACN, MeOH, and 1-Hexane sodium sulfonate buffer | Acetonitrile:Water + 0.5% PSA (50:50 v/v) |

| pH | 3.0 | 3.5 | Not specified |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection | 265 nm | 266 nm | 265 nm |

| Mode | Isocratic | Gradient | Isocratic |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, offering significant advantages over traditional HPLC. These advantages include higher resolution, increased sensitivity, and substantially shorter run times. rjptonline.org

Several UPLC methods have been developed for the quantification of organic impurities in Famotidine. rjptonline.orgdntb.gov.ua These methods often use C18 stationary phases, such as the ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm), which are designed to handle the high pressures of UPLC systems. rjptonline.org A typical UPLC method employs a gradient system with a mobile phase consisting of an acidifier like trifluoroacetic acid in water, acetonitrile, and methanol (B129727). rjptonline.org Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 260 nm , with the column temperature maintained at an elevated level (e.g., 45°C) to improve peak shape and reduce viscosity. rjptonline.org The development of a UPLC method can be based on an existing HPLC method, with the goal of achieving a similar elution pattern but with superior performance and speed. researchgate.netgoogle.com

Table 2: Example of UPLC Method Parameters for Famotidine Impurity Analysis

| Parameter | Method Details rjptonline.org |

|---|---|

| Stationary Phase | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient with 0.1% Trifluoroacetic acid in Water, Acetonitrile, and Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Detection | 260 nm (PDA) |

| Run Time | 15.0 min |

Preparative Chromatography for Isolation and Purification

The isolation of impurities in sufficient quantities is often a prerequisite for their comprehensive structural characterization and for their use as reference standards in routine quality control. Preparative high-performance liquid chromatography (prep-HPLC) is a powerful technique for the isolation and purification of pharmaceutical impurities. waters.comnih.gov

For the isolation of Famotidine EP Impurity J HCl, a reversed-phase preparative HPLC method can be developed. The selection of the stationary phase, typically a C18 or C8 bonded silica, and the mobile phase composition are critical for achieving the desired separation from famotidine and other related impurities. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous buffer is a key parameter to control the ionization state of the molecules and, therefore, their retention behavior.

A common strategy involves developing an analytical scale HPLC method first to optimize the separation conditions. researchgate.net This analytical method is then scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate. Gradient elution is frequently employed in preparative chromatography to improve the resolution of complex mixtures and to reduce the run time. The collected fractions containing the impurity of interest are then typically subjected to a concentration step, such as rotary evaporation or lyophilization, to obtain the purified solid material. The purity of the isolated this compound is subsequently confirmed using analytical HPLC.

Table 1: Illustrative Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Condition |

| Column | C18, 10 µm, 250 mm x 21.2 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on analytical separation |

| Flow Rate | 20 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 1-5 mL of a concentrated solution |

Other Chromatographic Techniques

Besides conventional HPLC, other chromatographic techniques offer alternative or complementary approaches for the analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, low solvent consumption, and the use of different detection modes. For the analysis of famotidine and its impurities, HPTLC methods have been developed using silica gel plates as the stationary phase and a suitable mobile phase. After development, the plates are visualized under UV light or by using a suitable spraying reagent. Densitometric scanning can be used for the quantification of the separated spots.

Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is a powerful tool for the analysis of charged species like Famotidine and its impurities. A simple and rapid CZE method with UV detection has been developed for the determination of famotidine and its potential impurities in pharmaceutical formulations. nih.gov The separation is typically performed in a fused-silica capillary using a phosphate buffer at a low pH. nih.gov This technique has demonstrated the ability to resolve several famotidine impurities in a short analysis time, making it suitable for routine quality control. nih.gov

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Confirmation

The unambiguous identification of an impurity requires its structural elucidation, which is typically achieved by a combination of spectroscopic techniques.

Mass Spectrometry (MS/MS, LC-MS/MS, UPLC-MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural characterization of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and fragmentation information. researchgate.net Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the analytes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of complex mixtures. researchgate.net It allows for the separation of the impurity from the API and other components before it enters the mass spectrometer. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even higher resolution and sensitivity. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of its elemental composition. iosrjournals.org Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion to generate a characteristic fragmentation pattern, which provides valuable structural information. The fragmentation pathways can be elucidated to confirm the proposed structure of the impurity.

Table 2: Illustrative Mass Spectrometry Data for Famotidine EP Impurity J

| Technique | Ion | m/z (Observed) | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | 275.0815 | Molecular ion of Famotidine Impurity J (C9H14N4O2S2) |

| MS/MS of [M+H]⁺ | Fragment Ion 1 | 159.0335 | Loss of the methyl 3-mercaptopropanoate moiety |

| MS/MS of [M+H]⁺ | Fragment Ion 2 | 114.0488 | Thiazole (B1198619) ring containing fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.gov For this compound, a complete assignment of the proton (¹H) and carbon (¹³C) signals is necessary to confirm its structure. nih.govresearchgate.net

One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in the molecule. researchgate.net These experiments are crucial for the complete and unambiguous assignment of all the signals in the NMR spectra. nih.govresearchgate.net The analysis of the NMR data for this compound would confirm the presence of the thiazole ring, the guanidine (B92328) group, and the methyl 3-mercaptopropanoate side chain. researchgate.net

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Famotidine EP Impurity J

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole-H | ~7.0 | ~115.0 |

| Thiazole-C | - | ~150.0, ~165.0 |

| Methylene (CH₂) | ~3.8 | ~30.0 |

| Methylene (CH₂) | ~2.8 | ~35.0 |

| Methylene (CH₂) | ~2.6 | ~32.0 |

| Methyl (CH₃) | ~3.6 | ~52.0 |

| Carbonyl (C=O) | - | ~172.0 |

| Guanidine-C | - | ~170.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the N-H, C=N, C=O, and C-S functional groups. rjptonline.org This information can be used to confirm the presence of these functional groups and to support the structure proposed by MS and NMR data. researchgate.net

Table 4: Illustrative FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (guanidine and amine groups) |

| ~1730 | C=O stretching (ester) |

| ~1650 | C=N stretching (guanidine and thiazole) |

| ~1550 | N-H bending |

| ~1200 | C-O stretching |

| ~700 | C-S stretching |

Analytical Method Validation According to ICH Guidelines (Q2 R1)

Once an analytical method for the quantification of this compound has been developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that it is suitable for its intended purpose. researchgate.netich.orgfda.goveuropa.eu The validation process involves demonstrating the following characteristics of the method:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. ich.orgeuropa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 5: Illustrative Validation Parameters for a UPLC Method for the Quantification of Famotidine EP Impurity J

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the impurity | Complies |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Range | LOQ to 150% of the specification limit | Complies |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Repeatability (%RSD) | ≤ 5.0% | < 2.0% |

| Intermediate Precision (%RSD) | ≤ 10.0% | < 3.0% |

| LOD | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |

| Robustness | %RSD should be within acceptable limits | Complies |

Specificity and Selectivity Studies (Interference from API, other impurities, excipients)

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components like excipients. In the context of this compound, the analytical method, typically a reversed-phase HPLC method, must be able to separate the peak of Impurity J from the peaks of Famotidine, other known impurities (such as Impurities A, B, C, D, F, etc.), and any formulation excipients.

Development of a stability-indicating method is crucial, which involves demonstrating that the method can separate the drug from its degradation products. nih.govpharmaresearchlibrary.org The specificity is often confirmed by analyzing a placebo mixture (containing all formulation excipients without the API) and a spiked solution containing the API and all known impurities. The results must show no interference at the retention time of this compound. Peak purity analysis using a photodiode array (PDA) detector is also a powerful tool to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances. nih.gov In forced degradation studies, the method must demonstrate the ability to resolve Impurity J from any potential degradation products formed under stress conditions. pharmaresearchlibrary.org

Linearity and Range Determination

Linearity studies are performed to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, this is crucial for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

Typically, a series of solutions of this compound are prepared at different concentrations, usually spanning from the Limit of Quantification (LOQ) to approximately 120% or 150% of the specified limit for the impurity. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. For famotidine and its impurities, linearity is often established over a range such as 1-80 μg/mL. researchgate.net The acceptance criterion for linearity is typically a correlation coefficient (r²) of not less than 0.99. While specific data for Impurity J HCl is not publicly available, related studies on famotidine impurities show excellent linearity. researchgate.net

Table 1: Representative Linearity Data for an Analytical Method Note: This table is illustrative and based on typical data for related pharmaceutical impurities, as specific published data for this compound is not available.

| Parameter | Result |

| Analyte | This compound |

| Concentration Range | LOQ - 2.0 µg/mL |

| Number of Points | 6 |

| Regression Equation | y = 45890x + 150 |

| Correlation Coefficient (r²) | > 0.999 |

| Y-intercept | Within acceptable limits |

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Validation of precision is divided into two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing at least six replicate determinations at 100% of the test concentration.

Intermediate Precision: This expresses the within-laboratory variations, for instance, on different days, with different analysts, or different equipment.

For methods analyzing famotidine impurities, the acceptance criteria for precision are generally an RSD of less than 5% for repeatability and less than 10% for intermediate precision. Studies on related famotidine impurities report RSD values well below 2%, indicating high precision. pharmaresearchlibrary.orgresearchgate.net

Table 2: Representative Precision Data Note: This table is illustrative and based on typical data for related pharmaceutical impurities, as specific published data for this compound is not available.

| Precision Level | Parameter | Result (%RSD) |

| Repeatability | Peak Area (n=6) | < 2.0% |

| Intermediate Precision | Peak Area (Analyst 1 vs. Analyst 2) | < 3.0% |

| Peak Area (Day 1 vs. Day 2) | < 3.0% |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, it is often determined by performing recovery studies. This involves adding known amounts of the impurity standard (spiking) to a placebo mixture or a sample of the drug substance/product. The amount of the impurity is then determined by the analytical method, and the percentage of the analyte recovered is calculated.

Accuracy is typically assessed at three concentration levels (e.g., 50%, 100%, and 150% of the specified limit), with three replicates at each level. For famotidine and its impurities, recovery values are generally expected to be within the range of 90-110%. Published methods for famotidine report excellent accuracy, with recovery rates often between 98% and 102%. nih.govrasayanjournal.co.in

Table 3: Representative Accuracy (Recovery) Data Note: This table is illustrative and based on typical data for related pharmaceutical impurities, as specific published data for this compound is not available.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| Level 1 (LOQ) | 0.15 | 0.145 | 96.7% |

| Level 2 (100%) | 0.75 | 0.76 | 101.3% |

| Level 3 (150%) | 1.125 | 1.11 | 98.7% |

| Mean Recovery | 98.9% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity methods to ensure they are sensitive enough to measure impurities at the levels required by regulatory standards. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. For various famotidine impurities, LODs have been reported in the range of 0.05 to 0.14 µg/mL. nih.govresearchgate.net The LOQ for famotidine itself has been reported as low as 0.06 µg/mL. rasayanjournal.co.in

Table 4: Representative LOD and LOQ Data Note: This table is illustrative and based on typical data for related pharmaceutical impurities, as specific published data for this compound is not available.

| Parameter | Method | Result (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | ~0.05 |

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N = 10) | ~0.15 |

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are essential for the development and validation of stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.gov

The primary goal is to demonstrate that the analytical method can effectively separate the API from all potential degradation products, thus proving its stability-indicating nature. pharmaresearchlibrary.org The degradation samples are analyzed, and the peak purity of the API is assessed to ensure that no degradation products are co-eluting. While specific studies detailing the formation of this compound under forced degradation are not widely published, the general methodology ensures that any newly formed impurity would be resolved from the parent drug and other impurities. nih.govpharmaresearchlibrary.org

Impurity Control Strategies in Pharmaceutical Development and Manufacturing

Risk Assessment and Management of Pharmaceutical Impurities

The foundation of any impurity control strategy is a thorough risk assessment, as outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q9 (Quality Risk Management). europa.euich.org The process begins with identifying potential impurities that can arise during the synthesis, purification, and storage of the drug substance and drug product. rjptonline.org For Famotidine (B1672045), this includes process-related impurities like Famotidine EP Impurity J and potential degradation products. rjptonline.orgveeprho.com

Famotidine EP Impurity J, identified as Methyl 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanoate, is a known impurity listed in the European Pharmacopoeia (EP). ontosight.aisynzeal.com Its presence in the final active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that must be controlled within specified limits. The risk management process involves:

Risk Identification: Recognizing that Impurity J is a potential process-related impurity arising from the synthesis of Famotidine. rjptonline.org

Risk Analysis: Evaluating the potential impact of Impurity J on the safety and efficacy of the drug product. This involves reviewing toxicological data and understanding the impurity's chemical reactivity. Regulatory bodies establish qualification thresholds for impurities, and any impurity exceeding these levels must be characterized and justified. google.com

Risk Evaluation: Comparing the analyzed risk against given risk criteria. For a pharmacopeial impurity like Impurity J, the acceptance criteria are clearly defined in the monograph. ontosight.ai

Risk Control: Implementing strategies to reduce the risk to an acceptable level. This includes optimizing the manufacturing process to minimize the formation of the impurity and establishing robust analytical methods for its detection and quantification. google.comresearchgate.net

Risk Communication and Review: Maintaining clear communication among all stakeholders regarding the risks and the control measures in place. The risk management plan is a living document, subject to review and updates throughout the product lifecycle. geneesmiddeleninformatiebank.nl

The management of impurities is not merely about testing the final product but about proactively preventing their formation. nih.gov

Quality by Design (QbD) Principles Applied to Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govresearchgate.net When applied to impurity control for a compound like Famotidine EP Impurity J HCl, QbD provides a framework for building quality into the manufacturing process rather than relying on end-product testing. thaiscience.info The key elements of this approach are outlined in ICH Q8, Q9, and Q10. europa.eu

The process starts with defining the Quality Target Product Profile (QTPP), which includes the desired purity of the drug substance. The level of this compound is a Critical Quality Attribute (CQA) because it has the potential to impact product safety. The next step involves identifying Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) of the manufacturing process that could affect the formation of this impurity. mfds.go.kr

A key outcome of the QbD approach is the establishment of a Design Space. mfds.go.kr The Design Space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. thaiscience.info

For controlling this compound, defining a design space would involve:

Identifying Variables: Using risk assessment to identify CMAs and CPPs that influence the formation of Impurity J. These could include the quality of starting materials, reagent concentrations, reaction temperature, pH, and purification parameters.

Design of Experiments (DoE): Employing statistical Design of Experiments to systematically study the relationship between the identified variables and the level of Impurity J. This allows for a comprehensive understanding of not just individual parameter effects but also their interactions. thaiscience.info

Modeling and Analysis: Using the data from DoE to create a mathematical model that predicts the level of Impurity J based on the process inputs.

Establishing the Space: Defining the ranges for the CMAs and CPPs within which the level of this compound will consistently meet its acceptance criteria. Operating within this defined Design Space is not considered a change and provides regulatory flexibility. thaiscience.infomfds.go.kr

The knowledge gained from defining the design space is used to develop a robust control strategy. mfds.go.kr This strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov

A control strategy for this compound would include:

Material Specifications: Setting specific limits for impurities in starting materials and reagents that are precursors to Impurity J.

Process Controls: Implementing in-process controls (IPCs) and real-time monitoring (Process Analytical Technology - PAT) of CPPs to ensure the process remains within the Design Space. thaiscience.info

Final Product Testing: Establishing a comprehensive specification for the final Famotidine API that includes a specific limit for Impurity J HCl, validated by a suitable analytical method like HPLC. rjptonline.orgresearchgate.net

Lifecycle Management: Continuously monitoring process performance and product quality to ensure the control strategy remains effective and to identify opportunities for continual improvement. mfds.go.kr

Control of Raw Materials and Intermediates to Minimize Impurity Formation

The quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of the materials used in its synthesis. google.com Process-related impurities often arise from starting materials, by-products, or intermediates. rjptonline.org Famotidine EP Impurity J is the methyl ester of Famotidine EP Impurity F (the corresponding carboxylic acid), suggesting it could be formed if methanol (B129727) is present as a reagent or solvent and reacts with an activated form of Impurity F, or through a related pathway involving specific starting materials. veeprho.comsynzeal.com

A robust strategy for controlling raw materials includes:

Supplier Qualification: Thoroughly vetting and qualifying suppliers to ensure a consistent supply of high-quality materials.

Raw Material Specifications: Establishing detailed specifications for all starting materials and intermediates. This includes tests for identity, purity, and the absence or strict limitation of specific impurities that could be precursors to Famotidine EP Impurity J.

Characterization: Fully characterizing key intermediates to understand their stability and impurity profiles.

Change Control: Implementing a strict change control system for any modifications to raw material suppliers or manufacturing processes.

By controlling the quality of inputs, manufacturers can significantly reduce the likelihood of impurity formation downstream.

Optimization of Synthesis Routes and Manufacturing Processes

The synthetic route and the specific conditions under which reactions are performed are critical factors in determining the impurity profile of the final product. rjptonline.org Minimizing the formation of this compound requires careful optimization of the manufacturing process.

Key optimization strategies include:

Route Selection: Choosing a synthetic pathway that inherently minimizes the formation of by-products like Impurity J.

Parameter Optimization: Fine-tuning critical process parameters such as temperature, pressure, reaction time, pH, and stoichiometry. For example, controlling the temperature might prevent a side reaction that leads to the formation of Impurity J.

Solvent and Reagent Selection: Using high-purity solvents and reagents and avoiding those that could participate in side reactions. For instance, if methanol is identified as a key reactant in the formation of Impurity J, its use would be carefully controlled or substituted.

Purification Steps: Developing effective purification procedures, such as crystallization or chromatography, to remove any Impurity J that does form. The solubility properties of the impurity relative to the API are critical for designing an efficient crystallization step.

Continuous process verification and monitoring ensure that the optimized process remains in a state of control and consistently produces Famotidine of the required purity. mfds.go.kr

Excipient Selection and Quality Control to Mitigate Impurity Formation

While Famotidine EP Impurity J is primarily considered a process-related impurity of the API, the principles of impurity control extend to the final drug product formulation. Excipients, though often considered inert, can contain reactive impurities or can directly interact with the API, leading to degradation and the formation of new impurities. nih.gov

Drug-excipient compatibility studies are a critical part of pre-formulation development. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to screen for physical and chemical interactions between famotidine and various excipients. ekb.egekb.eg Studies have shown that famotidine can interact with certain excipients like PEG6000, sorbitol, and lactose (B1674315) under specific conditions. ekb.egresearchgate.net

To mitigate impurity formation arising from excipients, the following measures are essential:

Thorough Compatibility Screening: Performing comprehensive compatibility studies with a wide range of excipients under stressed conditions (e.g., high temperature and humidity) to identify potential interactions. researchgate.netekb.eg

Excipient Quality Control: Recognizing that excipient composition can vary. Reactive impurities such as aldehydes, peroxides, and reducing sugars can be present in common excipients and may lead to drug degradation. nih.gov For example, research has identified a novel famotidine impurity formed through an interaction with benzaldehyde (B42025), an impurity found in some flavoring agents. google.com

Supplier Control and Specification: Establishing stringent quality specifications for all excipients and qualifying vendors to ensure lot-to-lot consistency. This includes setting limits on known reactive impurities within the excipients. nih.gov

Formulation Optimization: Designing a formulation that enhances the stability of the API. This might involve the use of protective excipients or the control of formulation pH.

By carefully selecting stable, high-quality excipients and understanding their potential interactions with famotidine, manufacturers can ensure the stability of the drug product and prevent the formation of degradation-related impurities throughout its shelf life. google.comresearchgate.net

Data Tables

Table 1: Chemical Identity of Famotidine EP Impurity J and its HCl Salt

| Attribute | Famotidine EP Impurity J | This compound |

| IUPAC Name | Methyl 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanoate | methyl 3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanoate hydrochloride |

| Synonyms | Famotidine Acid Methyl Ester; Famotidine Propionate Impurity | N/A |

| CAS Number | 76824-14-1 | 1798006-30-0 |

| Molecular Formula | C₉H₁₄N₄O₂S₂ | C₉H₁₅ClN₄O₂S₂ |

| Molecular Weight | 274.4 g/mol | 310.82 g/mol |

Data sourced from multiple chemical and pharmaceutical reference suppliers. veeprho.compharmaceresearch.comchemicea.como2hdiscovery.coveeprho.com

Strategies for Managing Aldehydic Impurities in Excipients

Excipients, the inactive ingredients in a drug formulation, can be a source of reactive impurities, including aldehydes. nih.govscirp.org These aldehydes can arise from the degradation of the excipients themselves or from functional additives. scirp.org Even trace amounts of aldehydes can react with the active pharmaceutical ingredient (API), leading to the formation of new impurities and potentially compromising the stability of the drug product. scirp.orgscirp.org

In the context of Famotidine, a known issue is the formation of an unknown impurity in oral suspensions, which was traced back to the interaction of Famotidine with benzaldehyde present in the cherry flavor excipient. researchgate.net This highlights the critical need to screen excipients for aldehydic impurities early in the formulation development process. nih.gov

Strategies for managing aldehydic impurities include:

Careful Excipient Selection: Choosing high-purity excipients with low levels of reactive impurities is a primary strategy. aquigenbio.com

Excipient Compatibility Studies: Conducting thorough compatibility studies between the API and all excipients is crucial to identify potential interactions and degradation pathways. researchgate.netresearchgate.net

Analytical Testing: Implementing sensitive analytical methods, such as headspace gas chromatography (GC), to detect and quantify trace levels of volatile aldehydes in excipients. nih.gov

Formulation Optimization: Incorporating antioxidants or buffering agents can help to slow down degradation reactions and reduce the formation of impurities. aquigenbio.com

A case study on Famotidine oral suspension demonstrated that the interaction between Famotidine and benzaldehyde from the cherry flavor led to the formation of a significant impurity. researchgate.net This underscores the importance of understanding the chemical composition of all formulation components, including flavors, which can be a source of reactive aldehydes. researchgate.net

Packaging and Storage Conditions to Prevent Degradation and Impurity Formation

Pharmaceutical packaging serves as a critical barrier to protect the drug product from environmental factors that can cause degradation, such as moisture, light, and oxygen. stabilitystudies.inpharmapackagingsolutions.comamcor.com The choice of packaging and the conditions under which the product is stored are vital for maintaining its stability and preventing the formation of impurities throughout its shelf life. registech.com

Famotidine is known to be susceptible to degradation under certain conditions. For instance, it is unstable in both acidic and basic environments. tezu.ernet.innih.gov It is also sensitive to light and moisture. stabilitystudies.inpharmapackagingsolutions.com Therefore, appropriate packaging and storage are paramount.

Key considerations for packaging and storage of Famotidine to minimize impurity formation include:

Moisture Protection: Utilizing packaging with a high moisture barrier, such as foil-foil blisters, is essential, as many drugs and excipients are hygroscopic. stabilitystudies.in The inclusion of desiccants in bottled presentations can also help to control moisture levels. ekb.eg

Light Protection: Using opaque or amber-colored packaging can protect light-sensitive drugs like Famotidine from photodegradation. stabilitystudies.inresearchgate.net

Oxygen Protection: For drugs prone to oxidation, packaging that provides a barrier to oxygen is necessary. stabilitystudies.in

Temperature Control: Famotidine injection vials are recommended to be stored under refrigeration. ashp.org While some studies have shown stability at room temperature for limited periods, refrigeration is the standard recommendation to ensure potency. ashp.orgnih.govnih.gov Famotidine oral suspension should also be refrigerated. droracle.ai